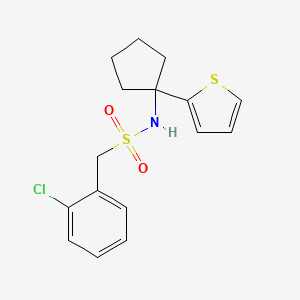

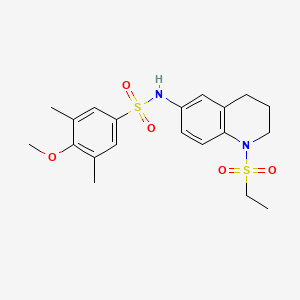

1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide, also known as CP-945,598, is a selective cannabinoid receptor type 1 (CB1) antagonist. It is a potential therapeutic agent for the treatment of obesity, metabolic disorders, and drug addiction.

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of compounds involving sulfonamide groups, similar to the target compound. For example, studies have demonstrated methodologies for synthesizing methylsulfonyl- and methylthio-polychlorobiphenyls through nucleophilic aromatic substitution, offering insights into chemical reactions that could be applicable for synthesizing derivatives of the target compound (Bergman & Wachtmeister, 1978). Another study focused on synthesizing 2-substituted 1-methylsulfonylindoles from N-(2-halophenyl)methanesulfonamides, highlighting a one-step synthetic route that may offer parallels for synthesizing similar structures (Sakamoto et al., 1988).

Material Applications

Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate showcase the potential of thiophene derivatives in developing materials for environmental sensing and pollutant removal (Zhao et al., 2017). Such studies suggest that the thiophene and sulfonamide components of the target compound could be leveraged in material science for similar applications.

Photolysis and Chemical Reactivity

Investigations into the photolysis of cyclopentyl methanesulfonates reveal the stereoelectronic requirements for photosolvolysis, which could inform studies on the light-induced reactivity of the target compound (Jaeger & Bernhardt, 1983).

properties

IUPAC Name |

1-(2-chlorophenyl)-N-(1-thiophen-2-ylcyclopentyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S2/c17-14-7-2-1-6-13(14)12-22(19,20)18-16(9-3-4-10-16)15-8-5-11-21-15/h1-2,5-8,11,18H,3-4,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDBGVQPDKSKRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2398584.png)

![N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2398589.png)

![{[4-Bromo-2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2398591.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2398593.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398598.png)

![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine](/img/structure/B2398603.png)

![N-(2,5-diaza-2-(2-(2-methoxyphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2398604.png)